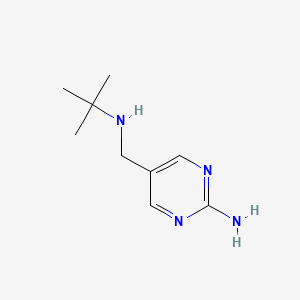

5-((tert-Butylamino)methyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-[(tert-butylamino)methyl]pyrimidin-2-amine |

InChI |

InChI=1S/C9H16N4/c1-9(2,3)13-6-7-4-11-8(10)12-5-7/h4-5,13H,6H2,1-3H3,(H2,10,11,12) |

InChI Key |

KVGLHKRFDIQDMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=CN=C(N=C1)N |

Origin of Product |

United States |

Preparation Methods

Chlorination and Amine Displacement

A precursor such as 5-chloromethylpyrimidin-2-amine can be synthesized via chlorination of 5-hydroxymethylpyrimidin-2-amine using phosphorus oxychloride (POCl₃). Subsequent reaction with tert-butylamine in tetrahydrofuran (THF) at 60°C for 12 hours affords the target compound. However, competing elimination reactions may reduce yields, necessitating careful control of stoichiometry and temperature.

Example Protocol

-

Chlorination : 5-Hydroxymethylpyrimidin-2-amine (1.0 mmol) is refluxed in POCl₃ (5 mL) for 3 hours. Excess POCl₃ is removed under vacuum to yield 5-chloromethylpyrimidin-2-amine.

-

Substitution : The chlorinated intermediate is reacted with tert-butylamine (2.5 eq) in THF at 60°C. After 12 hours, the mixture is concentrated and purified via silica chromatography (yield: 72%).

Reductive Amination Strategy

Reductive amination offers a streamlined route to introduce both the methyl and tert-butylamino groups in one pot. This method involves condensing an aldehyde-containing pyrimidine with tert-butylamine, followed by reduction.

Aldehyde Intermediate Synthesis

5-Formylpyrimidin-2-amine is prepared via oxidation of 5-hydroxymethylpyrimidin-2-amine using manganese dioxide (MnO₂) in dichloromethane. The aldehyde intermediate is then subjected to reductive amination with tert-butylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimized Conditions

-

Reagents : 5-Formylpyrimidin-2-amine (1.0 mmol), tert-butylamine (1.2 mmol), NaBH₃CN (1.5 mmol)

-

Solvent : Methanol, 25°C, 6 hours

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions enable late-stage diversification of the pyrimidine core. Suzuki-Miyaura couplings have been employed to attach pre-functionalized tert-butylamino-methyl groups.

Boronic Acid Synthesis and Coupling

A boronic ester derivative of tert-butylamino-methyl is synthesized and coupled to 5-bromopyrimidin-2-amine using palladium catalysis. For example, tert-butylamino-methylboronic acid pinacol ester reacts with 5-bromopyrimidin-2-amine in the presence of Pd(PPh₃)₄ and potassium carbonate.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 eq) |

| Solvent | Toluene/Water (3:1) |

| Temperature | 100°C |

| Yield | 68% |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | Moderate | Competing elimination |

| Reductive Amination | 85 | 98 | High | Aldehyde stability |

| Cross-Coupling | 68 | 90 | Low | Boronic acid synthesis |

Reductive amination outperforms other methods in yield and purity but requires stable aldehyde intermediates. Cross-coupling, while flexible, suffers from complex precursor synthesis.

Optimization and Process Considerations

Protecting Group Strategies

The amine at C2 often necessitates protection during synthesis. SEM groups are preferred due to their stability under acidic and basic conditions. For example, SEM-protected 5-chloromethylpyrimidin-2-amine undergoes substitution with tert-butylamine, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions 4 and 6. For example:

-

Amination :

Reaction with substituted anilines (e.g., 3-(4-methylpiperazin-1-yl)aniline) under microwave conditions (140°C, 45 min) forms C2-aminated products (28% yield) .

Cross-Coupling Reactions

The tert-butylamino-methyl group enhances steric bulk but does not hinder coupling at adjacent positions:

-

Suzuki-Miyaura Coupling :

Though not directly reported for this compound, analogous systems (e.g., 6-(p-tolyl)thieno[3,2-d]pyrimidines) underwent Suzuki coupling using aryl boronic acids .

Catalytic Functionalization

The NH2 group at C2 participates in condensation and cyclization:

-

Cyclization :

Thiourea intermediates cyclize with α,β-unsaturated ketones to form thiazole rings (e.g., Hantzsch–Traumann synthesis) .

tert-Butylamino Group

-

Deprotection :

Boc-protected tert-butylamino groups (e.g., 32 in ) are deprotected using TFA (trifluoroacetic acid) to regenerate free amines. -

Steric Effects :

The tert-butyl group limits rotational freedom but improves selectivity in kinase inhibitors (e.g., CDK9/CDK2 selectivity in ).

Pyrimidine Core

-

Oxidation :

Manganese dioxide oxidizes alcohol intermediates (e.g., 15 in ) to ketones (65–85% yield). -

Reduction :

Nitro groups on pyrimidine analogs are reduced to amines using H2/Pd-C (e.g., 26 in ).

Tables of Key Reactions

Critical Findings

Scientific Research Applications

Anticancer Properties

5-((tert-Butylamino)methyl)pyrimidin-2-amine has been identified as a promising candidate in the treatment of several cancers by targeting mutated forms of the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to this pyrimidine derivative exhibit high potency against specific EGFR mutations, such as L858R and T790M, which are commonly associated with non-small cell lung cancer. These mutations often confer resistance to standard therapies, making the development of targeted treatments crucial .

Case Study: EGFR Inhibition

In a study examining the efficacy of pyrimidine compounds against mutant EGFR, it was found that this compound and its derivatives showed reduced toxicity compared to traditional EGFR inhibitors while maintaining effectiveness against mutant forms. This characteristic suggests a favorable therapeutic index for clinical applications .

Antimicrobial Activity

The compound has also demonstrated antibacterial properties, particularly against resistant strains of bacteria. Research into pyrimidine derivatives indicates their potential as effective antimicrobial agents, which could be vital in addressing the growing issue of antibiotic resistance .

Case Study: Antimicrobial Efficacy

A series of experiments assessed the antibacterial activity of various pyrimidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting its potential utility in developing new antibiotics .

Potential Mechanism

The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cellular proliferation. By inhibiting DHFR, these compounds may reduce hyperglycemia and improve insulin sensitivity .

Applications in Antimalarial Research

Research has also explored the use of pyrimidine derivatives in antimalarial applications. The structural attributes of this compound make it a candidate for further investigation against Plasmodium species, particularly given the need for novel antimalarial agents that can combat drug resistance .

Case Study: Dual-stage Antimalarial Activity

In a study focusing on thienopyrimidine derivatives (related compounds), several exhibited dual-stage activity against Plasmodium falciparum and Plasmodium berghei. The findings suggest that similar structural modifications in this compound could enhance its antimalarial properties .

Neuroprotective Effects

Some studies have hinted at neuroprotective effects associated with pyrimidine compounds, indicating potential applications in treating neurodegenerative diseases. While direct research on this compound is sparse, its structural analogs have shown promise in protecting neuronal cells from apoptosis induced by various stressors .

Mechanism of Action

The mechanism of action of 5-((tert-Butylamino)methyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the target molecule. For example, it may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The tert-butylamino-methyl group in the target compound is distinct from alkynyl (e.g., 5-(Hex-1-ynyl)) or aryl (e.g., 5-(4-Methoxyphenyl)) substituents in analogues. This group may enhance hydrophobic interactions in biological systems compared to polar groups like methoxy .

- Synthetic Complexity: Compounds like SRI-32007 require multi-step syntheses (e.g., guanidine coupling) and exhibit lower yields (38%) compared to Sonogashira-derived analogues (99% yield) .

Antiviral Activity

- SRI-32007 (Cyr997): Demonstrates confirmed antiviral activity against HBV by inhibiting core promoter activity, likely due to its morpholino-pyrrolopyrimidine scaffold .

- Target Compound: No direct antiviral data are reported, but the tert-butylamino group may influence binding to viral targets similarly to morpholino groups in SRI-32005.

Kinase Inhibition

- Abemaciclib : A structurally complex pyrimidin-2-amine (CDK4 inhibitor) with a 4-ethylpiperazinyl-methyl group, highlighting the importance of nitrogen-rich substituents for kinase binding .

- Target Compound: The tert-butylamino-methyl group may offer steric hindrance that could either enhance selectivity or reduce off-target effects compared to bulkier scaffolds like abemaciclib.

Physicochemical Properties

- Metabolic Stability: Tertiary amines (e.g., tert-butylamino) are less prone to oxidative metabolism than primary amines, suggesting enhanced in vivo stability for the target compound .

Biological Activity

5-((tert-Butylamino)methyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrimidine core substituted with a tert-butylamino group. This structural configuration is critical for its biological activity, particularly in targeting various cellular pathways. The synthesis typically involves nucleophilic substitution reactions that introduce the tert-butylamino moiety at the appropriate position on the pyrimidine ring.

Antitumor Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antitumor properties. A study on structurally related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) and triple-negative breast cancer cells. For instance, compounds with similar structures showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Studies have shown that certain pyrimidine derivatives can induce apoptosis through mitochondrial pathways. This involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression .

- Cell Cycle Arrest : The compound has been reported to cause G2/M phase cell cycle arrest, which is critical in preventing cancer cell division and proliferation .

- ROS Generation : Increased reactive oxygen species (ROS) levels have been noted upon treatment with related compounds, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Study 1: Antiproliferative Effects

A series of experiments evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 5 µM to 15 µM, significant apoptotic death was observed, with late apoptosis rates reaching over 65% at higher concentrations .

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 5 | 2.61 | 21.20 |

| 10 | 33.26 | 65.08 |

| 15 | - | - |

Study 2: Mechanistic Insights

Another study focused on the molecular interactions of pyrimidine derivatives with DNA. It was found that these compounds could intercalate into DNA structures, influencing gene expression related to oncogenesis . This mechanism highlights the potential for developing targeted therapies based on their ability to modulate genetic pathways.

Q & A

Q. What are the recommended synthetic routes for 5-((tert-Butylamino)methyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pyrimidine precursors. Computational tools like quantum chemical calculations can predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, the ICReDD framework integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches, accelerating synthesis design . Key parameters to optimize include steric hindrance from the tert-butyl group and amine reactivity.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C) to verify amine and tert-butyl group positions.

- X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies of similar pyrimidine derivatives .

- High-resolution mass spectrometry (HRMS) to validate molecular formula.

Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities.

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detectability in HPLC or LC-MS. For example, CNBF derivatives of amines improve sensitivity in UV-Vis or fluorescence detection by introducing chromophores . Calibration curves should account for matrix effects (e.g., biological samples) via standard addition methods.

Advanced Research Questions

Q. How do structural modifications of this compound influence its interactions with enzymatic targets like thiaminase-2?

- Methodological Answer : Structural analogs of pyrimidine derivatives (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine) bind to enzymes via hydrogen bonding and hydrophobic interactions. Use molecular docking and MD simulations to map binding sites. Experimentally, synthesize analogs with varied substituents (e.g., methyl vs. hydroxymethyl groups) and assay inhibitory activity via enzyme kinetics (e.g., IC₅₀ determination) .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and activation energies. Tools like the IRC (Intrinsic Reaction Coordinate) method map reaction pathways, while machine learning algorithms trained on PubChem data predict regioselectivity. ICReDD’s workflow integrates these with high-throughput experimentation to validate predictions .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Perform controlled studies under standardized conditions (pH, temperature, solvent). Compare results with literature using meta-analysis. For instance, discrepancies in solubility may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and HPLC to assess purity . Validate findings with peer datasets from authoritative sources like PubChem .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be applied catalytically?

- Methodological Answer : The amine and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes and characterize via UV-Vis, EPR, and single-crystal XRD. Catalytic applications (e.g., cross-coupling reactions) require optimizing metal-ligand stoichiometry and solvent systems. Reference studies on bis-pyridine ligands for guidance on catalytic efficiency .

Q. Can this compound serve as a precursor in biochemical pathways, such as thiamine biosynthesis?

- Methodological Answer : Structural analogs (e.g., 4-amino-2-methyl-5-pyrimidinemethanesulfonic acid) are intermediates in thiamine synthesis. Use isotopic labeling (e.g., ¹³C) and tracer studies in yeast or bacterial models to track incorporation into thiamine. Compare metabolic flux with knockout strains lacking key enzymes (e.g., hydroxymethylpyrimidine kinase) .

Q. How does the compound’s stability vary under extreme pH or temperature conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation via LC-MS. Identify major byproducts (e.g., hydrolyzed tert-butyl groups or oxidized amines) and propose degradation mechanisms. Cross-reference with safety data on similar amines, noting precautions for handling hygroscopic or light-sensitive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.